N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide
Description
N-{2,2,2-Trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide is a synthetic chloro-substituted amide derivative characterized by a trichloroethyl backbone, a 3-chloroaniline moiety, and a butanamide group. Its synthesis typically involves multi-step reactions, including thiourea intermediate formation and cyclization, as observed in analogous compounds (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) . Structural features such as the trichloroethyl group and chlorophenyl substituent contribute to its hydrophobic and electron-withdrawing properties, which are critical for molecular interactions with biological targets like dihydrofolate reductase (DHFR) or GADD34:PP1 .
Properties
Molecular Formula |
C12H14Cl4N2O |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl4N2O/c1-2-4-10(19)18-11(12(14,15)16)17-9-6-3-5-8(13)7-9/h3,5-7,11,17H,2,4H2,1H3,(H,18,19) |
InChI Key |
ZRQIHEPLFGIJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-chloroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and automated systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Substituent Impact on Binding Affinity: The 2,4-dichlorobenzamide-thiadiazole derivative exhibits identical DHFR binding energy (∆G = -9.0 kcal/mol) as the target compound, attributed to three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . In contrast, (S5) and (S6) show stronger binding to GADD34:PP1 (∆G ≈ -12.3 kcal/mol) but rely on hydrophobic interactions rather than hydrogen bonds .
Role of Heterocyclic Moieties :
- Thiadiazole and pyrazole derivatives (e.g., 3-methyl-N-[2,2,2-trichloro-1-...]butanamide) demonstrate enhanced metabolic stability due to aromatic heterocycles but may exhibit reduced bioavailability compared to simpler amides .
Chlorine Substitution Patterns :
Computational Docking Results:
- Software Used : UCSF Chimera and AutoDock Vina were employed for molecular docking.
- Target Compound vs. Thiadiazole Derivatives : Both classes show strong DHFR binding, but the thiadiazole group in 2,4-dichloro-N-(2,2,2-trichloro-1-...)benzamide introduces π-π stacking interactions with Phe 34, absent in the target compound .
- Hydrophobic vs. Polar Interactions: Quinoline-containing (S5) and cinnamamide (S6) derivatives prioritize hydrophobic interactions with GADD34:PP1, contrasting with the polar hydrogen-bond network of the target compound .
Biological Activity
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide, often referred to as a chlorinated derivative of butanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a trichloroethyl group and a chlorophenyl moiety, suggesting possible interactions with various biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple chlorine atoms indicates potential lipophilicity and reactivity, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl4N3O |
| Molecular Weight | 397.07 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds with similar structural features may exhibit anticancer activity through various mechanisms, including inhibition of key signaling pathways involved in tumor growth. For instance, derivatives of chlorinated amides have shown promise as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy.
Case Study: VEGFR-2 Inhibition
A study conducted on related compounds demonstrated that modifications to the amide bond can enhance binding affinity to VEGFR-2. The docking studies revealed that compounds similar to this compound achieved significant interaction scores with the active site of VEGFR-2, suggesting potential as a therapeutic agent in oncology .
Neurotoxicity
Chlorinated compounds are often scrutinized for their neurotoxic effects. Research involving similar chlorinated derivatives has shown that they can disrupt neurotransmitter systems and induce neurodegeneration in model organisms. The specific neurotoxicological profile of this compound remains under investigation but warrants caution given the structural similarities to known neurotoxins.
Antimicrobial Activity
Preliminary studies suggest that compounds with trichloroethyl groups may exhibit antimicrobial properties. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways. Further research is needed to quantify the antimicrobial efficacy of this compound against various pathogens.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding interactions between this compound and its biological targets. The compound was found to engage in hydrogen bonding and hydrophobic interactions with key amino acids within the active site of target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
